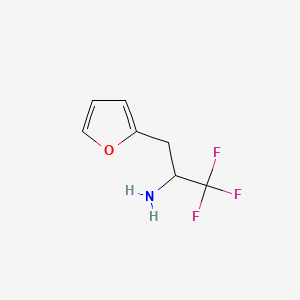

1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-(furan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWAROBEPIKTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathways to 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine, a molecule of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group and a furan moiety imparts unique physicochemical properties, making this amine a valuable building block for novel chemical entities. This document moves beyond simple procedural outlines to deliver a causal understanding of the synthetic choices, focusing on mechanism, stereoselectivity, and process optimization. We will explore the synthesis of the key ketone precursor, detail robust protocols for racemic synthesis via reductive amination, and critically evaluate advanced strategies for achieving high enantiopurity, an essential consideration for modern drug development. All methodologies are presented with field-proven insights, aiming to equip researchers and development professionals with the knowledge to confidently and efficiently synthesize this target compound.

Introduction: The Strategic Value of Fluorinated Furan Scaffolds

The confluence of a furan ring and a trifluoromethyl group in a single molecular scaffold presents a compelling proposition for medicinal chemistry. The furan ring, an aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs, often serving as a bioisostere for phenyl groups but with altered metabolic profiles and solubility. Concurrently, the trifluoromethyl (CF₃) group is one of the most impactful substituents in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

This compound combines these features into a chiral β-trifluoromethyl amine, a structural motif of increasing importance. The development of efficient, scalable, and stereocontrolled synthetic routes is therefore a critical enabler for the exploration of this chemical space. This guide provides a logical and detailed examination of the most effective strategies to achieve this goal.

Retrosynthetic Analysis and Strategic Planning

A logical approach to the synthesis of the target amine begins with a retrosynthetic disconnection of the most feasible bond. The carbon-nitrogen bond of the primary amine is the most logical point for disconnection, leading back to the corresponding trifluoromethyl ketone and an ammonia source. This strategy simplifies the problem into two distinct stages: the synthesis of the key precursor ketone and its subsequent amination.

physicochemical properties of 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a molecule of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group, a primary amine, and a furan moiety imparts a unique combination of properties that influence its biological activity, metabolic stability, and formulation potential. This document details the theoretical basis and practical experimental protocols for determining its fundamental molecular properties, ionization constant (pKa), lipophilicity (LogP), and solubility. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring a robust and reproducible characterization for research, discovery, and development applications.

This compound is a structurally distinct compound featuring three key functional regions: a metabolically robust

An In-depth Technical Guide to 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific CAS (Chemical Abstracts Service) number for 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine has not been identified in publicly accessible databases. This guide is a scientifically-grounded projection of its synthesis, properties, and potential applications based on established principles of organic and medicinal chemistry and data from structurally related analogs.

Abstract

This technical guide provides a comprehensive overview of the novel compound this compound, a molecule of significant interest for drug discovery and development. By combining the privileged trifluoroethylamine and furan-2-yl motifs, this compound is poised to exhibit unique pharmacological properties. This document will delve into the strategic importance of its constituent functional groups, propose a plausible and detailed synthetic pathway, predict its physicochemical characteristics, and explore its potential therapeutic applications. Furthermore, this guide will address critical safety and handling protocols, providing a holistic resource for researchers venturing into the synthesis and evaluation of this and related fluorinated amine compounds.

Introduction: The Strategic Amalgamation of Fluorine and Furan

The rational design of novel therapeutic agents often involves the strategic combination of pharmacophores known to confer desirable biological and pharmacokinetic properties. This compound is a quintessential example of such a design, integrating two highly valued moieties in medicinal chemistry: the trifluoroethylamine group and the furan ring.

The Trifluoromethyl Group: A "Magic Bullet" in Drug Design

The introduction of a trifluoromethyl (CF3) group into a drug candidate can profoundly and beneficially alter its properties.[1] The strong electron-withdrawing nature of the three fluorine atoms can significantly impact the pKa of nearby functional groups, such as the amine in our target molecule.[2] This modulation of basicity can be critical for optimizing interactions with biological targets and improving oral bioavailability.[3]

Moreover, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation.[4] This increased metabolic stability often leads to a longer in vivo half-life of the drug.[2][5] The trifluoromethyl group can also enhance binding affinity to target proteins through favorable interactions and can serve as a bioisostere for other chemical groups, offering a powerful tool for structure-activity relationship (SAR) studies.[3][6]

The Furan Moiety: A Versatile Heterocyclic Scaffold

The furan ring is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[7][8] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[9][10] The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance drug-receptor interactions and overall pharmacokinetic profiles.[7] Its ability to participate in hydrogen bonding and π–π stacking is often crucial for binding to target receptors.[7]

By combining these two powerful pharmacophores, this compound presents as a compelling candidate for the development of novel therapeutics with potentially enhanced efficacy, metabolic stability, and bioavailability.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the target compound involves a two-step process: the synthesis of a trifluoromethyl ketone precursor followed by an asymmetric reduction to yield the chiral amine.

Step 1: Synthesis of 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-one

The ketone intermediate can be prepared via the reaction of a furan-containing Grignard reagent with a trifluoroacetic acid derivative.

Step 2: Asymmetric Reductive Amination of the Ketone

The chiral amine can be obtained from the ketone via a catalytic asymmetric reductive amination. This method is highly efficient and provides excellent enantioselectivity.[11][12] Alternatively, a two-step approach involving the reduction of the ketone to a chiral alcohol followed by conversion to the amine can be employed. The Corey-Itsuno reduction is a well-established method for the enantioselective reduction of ketones to chiral alcohols.[13][14][15][16][17]

Detailed Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a direct catalytic asymmetric reductive amination of 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-one.

Materials:

-

1,1,1-Trifluoro-3-(furan-2-yl)propan-2-one

-

Ammonium acetate (NH4OAc)

-

[Ru(p-cymene)Cl2]2

-

(R)-C3-TunePhos

-

Trifluoroethanol (TFE)

-

Molecular hydrogen (H2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-one (1.0 mmol), ammonium acetate (1.2 mmol), [Ru(p-cymene)Cl2]2 (0.005 mmol), and (R)-C3-TunePhos (0.011 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous trifluoroethanol (2.0 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Transfer the Schlenk tube to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H2.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. ijabbr.com [ijabbr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. synarchive.com [synarchive.com]

biological activity of furan-containing compounds

An In-depth Technical Guide to the Biological Activity of Furan-Containing Compounds

Foreword

The furan ring, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic configuration and structural properties allow it to serve as a versatile scaffold, often acting as a bioisostere for phenyl groups, which can enhance metabolic stability, receptor binding, and overall bioavailability.[1] This guide synthesizes current research to provide drug development professionals and researchers with a comprehensive understanding of the multifaceted biological activities of furan-containing compounds. We will delve into their therapeutic applications, explore the molecular mechanisms that drive their efficacy, address the critical challenge of metabolic activation and toxicity, and provide actionable experimental protocols for their evaluation.

The Broad Spectrum of Furan's Biological Activities

The incorporation of a furan nucleus into a molecular structure can impart a wide range of pharmacological effects.[1][3][4] This versatility has led to the development of numerous clinically approved drugs and a vast library of investigational compounds across various therapeutic areas.[2][5]

Antimicrobial Efficacy

Furan derivatives have long been recognized for their potent antibacterial and antifungal properties.[2]

-

Antibacterial Action: The most prominent examples are the nitrofurans, such as Nitrofurantoin, a staple for treating urinary tract infections.[2][6] The mechanism is a classic example of targeted bioactivation. Within bacterial cells, the nitro group on the furan ring is reduced by flavoproteins into highly reactive electrophilic intermediates.[1] These intermediates then indiscriminately attack bacterial macromolecules, including ribosomal proteins and DNA, causing lethal damage and inhibiting replication.[1][2] Studies have demonstrated efficacy against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3]

-

Antifungal Properties: Certain furan-based compounds have also shown significant activity against fungal pathogens like Candida albicans and Aspergillus niger.[1]

Anticancer Potential

A significant area of current research focuses on the application of furan derivatives as anticancer agents. Their cytotoxic effects are exerted through diverse and sophisticated mechanisms.[1][2][7]

-

Mechanism of Action:

-

Apoptosis Induction: Many furan derivatives trigger programmed cell death. Cell cycle analysis of cancer cells treated with these compounds often shows a significant accumulation in the pre-G1 phase, a hallmark of apoptosis.[8]

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, similar to colchicine. They inhibit the polymerization of β-tubulin, a critical component of the cellular cytoskeleton, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

-

Signaling Pathway Modulation: Certain compounds exhibit excellent antiproliferative activity by modulating key cancer-related signaling pathways. For instance, they can promote the activity of the tumor suppressor PTEN, which in turn suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling cascades.[7][9][10]

-

-

Quantitative Efficacy: The potency of these compounds is often remarkable, with some novel derivatives demonstrating IC50 (half-maximal inhibitory concentration) values in the low micromolar and even nanomolar ranges against various cancer cell lines.[7][9]

Table 1: Comparative Anti-proliferative Activity (IC50) of Furan Derivatives

| Compound Class | Specific Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [7][9] |

| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [7][9] |

| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [9] |

| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [9] |

| Established Drug | Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0 | [9] |

| Established Drug | Cisplatin | HeLa (Cervical Cancer) | ~1.0 - 5.0 |[9] |

Anti-inflammatory Effects

The furan scaffold is present in several anti-inflammatory agents.[6] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1] Furthermore, natural furan derivatives have been shown to exert regulatory effects by modifying signaling pathways like mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), which are crucial in the inflammatory response.[4][11][12]

Neuroprotective Properties

Emerging research highlights the potential of furan-containing compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] The primary mechanisms are twofold:

-

Antioxidant Activity: They act as potent scavengers of free radicals, mitigating the oxidative stress that is a key driver of neuronal damage.[13][14][15]

-

Anti-neuroinflammatory Effects: They can modulate inflammatory pathways within the central nervous system, reducing the chronic neuroinflammation that contributes to disease progression.[13][15][16]

These compounds have been shown to promote neuronal survival and plasticity in preclinical models, making them promising candidates for further investigation.[14]

The Double-Edged Sword: Metabolic Activation and Toxicity

A crucial consideration in the development of furan-based drugs is their potential for toxicity, which is intrinsically linked to their metabolism.[17] The furan ring, while conferring therapeutic benefits, can also be a liability.[18]

The primary pathway for furan toxicity is metabolic activation by cytochrome P450 enzymes in the liver, particularly CYP2E1.[17][19] This enzymatic oxidation opens the furan ring, generating a highly reactive and toxic α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[17][20][21]

This reactive metabolite, BDA, is an electrophile that can readily form covalent bonds with cellular nucleophiles, primarily proteins and, to a lesser extent, DNA.[18][19][21] This leads to a cascade of deleterious events:

-

Covalent Binding & Protein Dysfunction: Adduct formation with essential cellular proteins disrupts their function.

-

Glutathione (GSH) Depletion: The cell's primary antioxidant, glutathione, is depleted in an attempt to detoxify the reactive metabolite.[19]

-

Oxidative Stress: The depletion of GSH leads to a state of severe oxidative stress, damaging cellular components.

-

Hepatotoxicity: This cascade culminates in liver injury (hepatotoxicity), which is the principal adverse outcome.[17][18]

Under conditions of chronic exposure, the cycle of cell death and subsequent regenerative cell proliferation increases the probability of spontaneous mutations, which is believed to be the primary, non-genotoxic mechanism behind furan's carcinogenicity in rodents.[17][21]

// Nodes Furan [label="Furan-Containing Compound\n(Parent Drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP2E1 [label="Hepatic Metabolism\n(Cytochrome P450 CYP2E1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BDA [label="Reactive Metabolite\n(cis-2-butene-1,4-dial)", fillcolor="#FBBC05", fontcolor="#202124"]; Detox [label="Detoxification\n(e.g., Glutathione Conjugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteins [label="Cellular Proteins &\nNucleophiles", fillcolor="#F1F3F4", fontcolor="#202124"]; Adducts [label="Covalent Adduct\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Depletion [label="GSH Depletion &\nOxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="Hepatotoxicity\n(Cell Injury & Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Furan -> CYP2E1 [label="Phase I Bioactivation"]; CYP2E1 -> BDA [label="Oxidative Ring Opening"]; BDA -> Detox [color="#34A853"]; BDA -> Proteins [label="Electrophilic Attack", color="#4285F4"]; Proteins -> Adducts [color="#4285F4"]; BDA -> Depletion [color="#4285F4"]; Adducts -> Toxicity [label="Leads to"]; Depletion -> Toxicity [label="Leads to"]; } }

Caption: Furan bioactivation and hepatotoxicity pathway.

Key Signaling Pathways in Furan-Mediated Anticancer Activity

Understanding the specific molecular pathways modulated by furan derivatives is essential for rational drug design and identifying patient populations who may benefit most. One of the well-documented mechanisms involves the PTEN/PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

// Nodes Furan [label="Furan Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN\n(Tumor Suppressor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Survival &\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Furan -> PTEN [label="Promotes Activity", color="#34A853", style=bold]; PTEN -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; PI3K -> Akt [label="Activates", arrowhead=vee]; Akt -> Proliferation [label="Promotes", arrowhead=vee]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335"];

// Invisible nodes for alignment subgraph { rank = same; PI3K; Akt; } } }

Caption: Anticancer mechanism via PTEN/PI3K/Akt pathway.

Field-Proven Experimental Protocols

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in robust, reproducible experimental design. The following protocols represent self-validating systems for assessing the biological activity of novel furan-containing compounds.

Protocol: In Vitro Anti-proliferative Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and provides a quantitative measure (IC50) of a compound's cytotoxic potential.

-

Principle: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells. This reduction produces purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

// Nodes Start [label="1. Cell Seeding\n(e.g., 5x10³ cells/well\nin 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="2. Incubation\n(24h, 37°C, 5% CO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="3. Compound Treatment\n(Serial dilutions of\nfuran derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="4. Incubation\n(48-72h, 37°C, 5% CO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT [label="5. MTT Addition\n(10 µL of 5 mg/mL\nMTT solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="6. Incubation\n(4h, 37°C, 5% CO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="7. Solubilization\n(Add DMSO to dissolve\nformazan crystals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="8. Absorbance Reading\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> MTT; MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; } }

Caption: Experimental workflow for the MTT assay.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a healthy, uniform monolayer for treatment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. Causality: This duration is typically sufficient for cytotoxic agents to affect cell proliferation and viability.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the furan derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). Causality: This endpoint provides a clear, quantitative measure of the compound's bacteriostatic or fungistatic activity.

-

Conclusion and Future Perspectives

The furan scaffold is undeniably a privileged structure in medicinal chemistry, offering a gateway to a vast range of potent biological activities.[1][22] Its derivatives have demonstrated significant promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][23] However, the therapeutic potential of these compounds is inextricably linked to their metabolic profile, with the bioactivation to toxic intermediates representing a significant hurdle in drug development.[17][18]

The future of furan-based drug discovery lies in the strategic design of next-generation molecules. By gaining a deeper understanding of structure-activity relationships (SAR) and structure-toxicity relationships, medicinal chemists can engineer derivatives that retain or enhance therapeutic efficacy while minimizing metabolic activation.[1] This may involve modifying substitution patterns on the furan ring to sterically hinder P450-mediated oxidation or to alter the electronic properties of the ring to make it less susceptible to oxidative opening. Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be key to unlocking their full potential as safe and effective therapeutic agents.[3]

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Pharmacological activity of furan derivatives. World News of Natural Sciences. Available at: [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society. Available at: [Link]

-

Toxicity mediated by reactive metabolites of furans. Biochemical Pharmacology. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Request PDF. ResearchGate. Available at: [Link]

-

Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. Available at: [Link]

-

Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. Available at: [Link]

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Available at: [Link]

-

Furan as a versatile synthon. Modern Drug Discovery. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. Available at: [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available at: [Link]

-

Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry. Available at: [Link]

-

C‐fused furan containing biologically sound natural products. ResearchGate. Available at: [Link]

-

Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Center for Biotechnology Information. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]

- 16. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 22. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 23. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]

The Art and Science of Furan: A Technical Guide to the Discovery and Synthesis of Novel Derivatives

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a myriad of biologically active natural products and synthetic pharmaceuticals underscores its significance as a privileged structure. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel furan derivatives. Moving beyond a mere recitation of methods, this document delves into the causal relationships behind experimental choices, offering field-proven insights into both classical and contemporary synthetic strategies. Detailed, step-by-step protocols for key synthetic transformations are provided, alongside a critical examination of the mechanistic underpinnings that govern these reactions. Furthermore, this guide illuminates the profound impact of furan derivatives on cellular signaling pathways, with a particular focus on their roles in oncology and inflammatory diseases. Through a synthesis of technical accuracy and practical experience, this guide aims to empower researchers to rationally design and efficiently synthesize the next generation of furan-based therapeutic agents.

The Furan Moiety: A Privileged Scaffold in Drug Discovery

The furan ring is an electron-rich aromatic system that can engage in various non-covalent interactions with biological macromolecules, making it an attractive pharmacophore.[1] Its ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, allows for the fine-tuning of steric and electronic properties, which can lead to improved metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles of drug candidates.[2] The versatility of the furan nucleus is evident in the diverse range of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[2][3]

A multitude of clinically approved drugs incorporate the furan moiety, highlighting its therapeutic importance. For instance, Nitrofurantoin is a widely used antibacterial agent for urinary tract infections, while Rofecoxib, a selective COX-2 inhibitor, was used for its anti-inflammatory effects. The continued exploration of furan chemistry is driven by the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity.

Core Synthetic Methodologies: From Classical Reactions to Modern Catalysis

The construction of the furan ring can be achieved through a variety of synthetic routes, ranging from venerable name reactions to cutting-edge metal-catalyzed transformations. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups within the target molecule.

The Paal-Knorr Furan Synthesis: A Timeless Classic

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and widely employed methods for the preparation of substituted furans.[4][5] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4][5]

Mechanism and Rationale: The generally accepted mechanism proceeds through the protonation of one carbonyl group, which increases its electrophilicity. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. Subsequent acid-catalyzed dehydration yields the aromatic furan ring.[6] The choice of acid catalyst is critical; protic acids like sulfuric acid or p-toluenesulfonic acid are common, but Lewis acids can also be employed, often under milder conditions.[6]

Experimental Protocol: Conventional Heating

Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione.

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add hexane-2,5-dione and toluene.[7]

-

Add p-toluenesulfonic acid monohydrate to the mixture.[7]

-

Heat the reaction mixture to reflux and stir vigorously.[7]

-

Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).[7]

-

Cool the reaction to room temperature.[7]

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude product by distillation or column chromatography.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To accelerate the Paal-Knorr synthesis using microwave irradiation.

Materials:

-

1,4-dicarbonyl compound (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate) (1.0 eq)

-

Ethanol/Water (1:1)

-

1 M Hydrochloric acid (catalytic amount, optional)

-

Diethyl ether

Procedure:

-

In a microwave process vial, combine the 1,4-dicarbonyl compound and the ethanol/water solvent system.[7]

-

If necessary, add a catalytic amount of hydrochloric acid.[7]

-

Seal the vial and place it in a laboratory microwave reactor.[7]

-

Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-5 minutes).[7][8]

-

After cooling, dilute the reaction mixture with water and extract the product with diethyl ether.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the furan derivative.[7]

Workflow for Paal-Knorr Furan Synthesis

Caption: General workflow for the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis: A Versatile Condensation Approach

The Feist-Benary synthesis is another classical method that provides access to a wide range of substituted furans.[9] This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[9][10]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a base, typically a mild one like pyridine or triethylamine, to form a nucleophilic enolate.[9][11] This enolate then undergoes an SN2 reaction with the α-halo ketone, displacing the halide. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to afford the furan product.[9][11] The choice of a mild base is crucial to prevent unwanted side reactions such as the hydrolysis of ester functionalities often present in the β-dicarbonyl substrate.[9]

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Objective: To synthesize a substituted furan via the Feist-Benary reaction.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Pyridine (as base and solvent)

-

Chloroacetone (1.0 eq)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate in pyridine.[9]

-

Slowly add chloroacetone to the solution.[9]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[9]

-

After cooling to room temperature, dilute the mixture with diethyl ether.[9]

-

Wash the organic layer sequentially with water, 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by vacuum distillation or column chromatography.[9]

| Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl acetoacetate, Chloroacetone | Pyridine | Pyridine | Reflux | 65-75 | [9] |

| Diethyl malonate, Bromoacetone | Sodium ethoxide | Ethanol | Room Temp. | ~60 | General Literature |

| Acetylacetone, Phenacyl bromide | Triethylamine | DMF | 80 | ~70 | General Literature |

| Table 1: Representative Yields for the Feist-Benary Furan Synthesis under Various Conditions. |

Modern Metal-Catalyzed Syntheses: Expanding the Synthetic Toolkit

While classical methods remain valuable, modern organic synthesis has witnessed the emergence of powerful metal-catalyzed reactions that offer new avenues for furan synthesis with enhanced efficiency, regioselectivity, and functional group tolerance. Gold and palladium catalysts, in particular, have proven to be exceptionally versatile in this regard.

2.3.1. Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of furans from various unsaturated precursors.[12] These reactions often proceed under mild conditions and exhibit high atom economy. A common strategy involves the cycloisomerization of allenyl ketones or the intermolecular cascade reaction of propargyl alcohols with alkynes.[11][12]

Mechanism and Rationale (Propargyl Alcohol and Alkyne Cascade): This one-pot, three-step cascade is initiated by the gold-catalyzed addition of a propargyl alcohol to an alkyne.[11] This is followed by a Saucy-Marbet rearrangement and a subsequent allene-ketone cyclization to furnish the furan ring.[11] The use of a triazole-gold (TA-Au) catalyst often provides excellent chemoselectivity, while a copper co-catalyst can enhance the reactivity for allene activation.[11]

Experimental Protocol: Gold-Catalyzed Synthesis of Substituted Furans

Objective: To synthesize a substituted furan via a gold-catalyzed intermolecular cascade reaction.

Materials:

-

Propargyl alcohol (1.2 eq)

-

Alkyne (1.0 eq)

-

Triazole-gold (TA-Au) catalyst (e.g., 1 mol%)

-

Copper(II) triflate (Cu(OTf)₂) (e.g., 0.5 mol%)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a reaction vessel, add the TA-Au catalyst, Cu(OTf)₂, and DCM.

-

Add the alkyne and propargyl alcohol to the catalyst mixture.

-

Stir the reaction at a controlled temperature (e.g., 45 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Alkyne Substrate | Propargyl Alcohol Substrate | Yield (%) | Reference |

| Phenylacetylene | Propargyl alcohol | 85 | [11][13] |

| 1-Octyne | 1-Phenylpropargyl alcohol | 78 | [11][13] |

| 4-Methoxyphenylacetylene | Propargyl alcohol | 92 | [11][13] |

| Table 2: Representative Yields for the Gold-Catalyzed Synthesis of Furans. |

2.3.2. Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium catalysis offers a diverse array of methods for constructing the furan ring, often through C-H activation, alkene insertion, and annulation strategies.[14] These methods are highly valued for their ability to construct complex, polysubstituted furans from readily available starting materials.

Mechanism and Rationale (Alkylation-Cyclization of 1,3-Dicarbonyls): A common palladium-catalyzed approach involves the reaction of a 1,3-dicarbonyl compound with an alkenyl bromide.[14] The proposed mechanism likely involves the initial alkylation of the dicarbonyl compound. The resulting intermediate coordinates to the palladium catalyst, making the olefin susceptible to nucleophilic attack by the enolic oxygen. This leads to the formation of a palladium-carbon bond, followed by β-hydride elimination to form a dihydrofuran-palladium complex, which then decomposes to the furan product and regenerates the palladium(0) catalyst.[14]

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans

Objective: To synthesize a functionalized furan using a palladium-catalyzed one-pot reaction.

Materials:

-

1,3-Dicarbonyl compound (e.g., 1,3-cyclohexanedione) (1.0 eq)

-

Alkenyl bromide (1.0 eq)

-

Palladium catalyst (e.g., PdCl₂(CH₃CN)₂) (0.01 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Oxidant (e.g., CuCl₂) (0.05 eq)

-

Solvent (e.g., Dioxane)

Procedure:

-

In a reaction vessel, combine the 1,3-dicarbonyl compound, alkenyl bromide, palladium catalyst, base, and oxidant in the solvent.[14]

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 2 hours).[14]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

Furan Derivatives as Modulators of Key Signaling Pathways

The therapeutic potential of furan derivatives is intimately linked to their ability to interact with and modulate the activity of key cellular signaling pathways that are often dysregulated in disease.

Targeting Angiogenesis: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7] Several furan-containing molecules have been identified as potent inhibitors of VEGFR-2 kinase activity.

VEGFR-2 Signaling Pathway

Caption: Furan derivatives can inhibit the VEGFR-2 signaling pathway.

By inhibiting the phosphorylation of VEGFR-2, these compounds can block downstream signaling cascades, including the PLCγ-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[9] This disruption of angiogenesis can effectively starve tumors of their blood supply, leading to growth inhibition.

| Compound | Target Cell Line | IC₅₀ (nM) | Reference |

| Furan derivative 7b | VEGFR-2 | 42.5 | |

| Furan derivative 7c | VEGFR-2 | 52.5 | |

| Furan derivative 4c | VEGFR-2 | 57.1 | |

| Table 3: VEGFR-2 Inhibitory Activity of Selected Furan Derivatives. |

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[15] Many furan-based compounds have demonstrated potent cytotoxic activity against various cancer cell lines by inducing apoptosis.

Apoptosis Signaling Pathways

Caption: Furan derivatives can induce apoptosis through intrinsic and/or extrinsic pathways.

These compounds can trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[16] The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[8][17] The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane death receptors, which also culminates in caspase activation.[16]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [15] |

| Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [15] |

| Compound 7b | A549 (Lung Cancer) | 6.66 | |

| Compound 4c | KYSE150 (Esophageal Cancer) | 0.655 µg/mL | |

| Table 4: Cytotoxic Activity of Selected Furan Derivatives against Cancer Cell Lines. |

Conclusion and Future Perspectives

The furan scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for accessing furan derivatives have evolved from classical, robust reactions to highly efficient and selective modern catalytic systems, providing chemists with a powerful and versatile toolkit. The profound and diverse biological activities exhibited by furan-containing molecules, particularly in the realms of oncology and inflammation, ensure their enduring importance in drug discovery.

Future research in this field will likely focus on the development of even more sophisticated and sustainable synthetic methods, including biocatalysis and flow chemistry approaches. A deeper understanding of the structure-activity relationships and the specific molecular targets of bioactive furan derivatives will be crucial for the rational design of next-generation drugs with improved potency, selectivity, and safety profiles. The continued synergy between synthetic organic chemistry, medicinal chemistry, and chemical biology will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Available from: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health. Available from: [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available from: [Link]

-

Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available from: [Link]

-

VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available from: [Link]

-

Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal. Available from: [Link]

-

Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. Available from: [Link]

-

File:The VEGFR2 signaling pathways in endothelial cells.png. Wikimedia Commons. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available from: [Link]

-

Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. ACS Publications. Available from: [Link]

-

Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. PubMed. Available from: [Link]

-

Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. National Institutes of Health. Available from: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available from: [Link]

-

Furan synthesis. Organic Chemistry Portal. Available from: [Link]

-

Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Royal Society of Chemistry. Available from: [Link]

-

Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. ResearchGate. Available from: [Link]

-

Pharmacological activity of furan derivatives. innom-online.com. Available from: [Link]

-

Feist–Benary synthesis. Wikipedia. Available from: [Link]

-

New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. ResearchGate. Available from: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available from: [Link]

-

Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. eScholarship.org. Available from: [Link]

-

Gold Catalysis Enabling Furan-Fused Cyclobutenes as a Platform toward Cross Cycloadditions. ACS Publications. Available from: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available from: [Link]

-

Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

-

Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. PubMed. Available from: [Link]

-

Silver & Gold-Catalyzed Routes to Furans and Benzofurans. ResearchGate. Available from: [Link]

-

Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. Available from: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

-

An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. National Institutes of Health. Available from: [Link]

-

Clinically approved drugs containing furan ring. ResearchGate. Available from: [Link]

-

5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. MDPI. Available from: [Link]

-

Recent Progress in the Synthesis of Furan. ResearchGate. Available from: [Link]

-

Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available from: [Link]

-

comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

Sources

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. researchgate.net [researchgate.net]

- 5. iris.unive.it [iris.unive.it]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]

- 11. Furan synthesis [organic-chemistry.org]

- 12. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters | MDPI [mdpi.com]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanisms of Action of Fluorinated Amine Compounds

Introduction: The Strategic Role of Fluorine in Amine-Containing Pharmaceuticals

The introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate a compound's pharmacological profile.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound alterations to a molecule's behavior in a biological system.[1] This guide provides an in-depth exploration of the core mechanisms of action of fluorinated amine compounds, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their activity, from the modulation of basicity and metabolic stability to their nuanced interactions with biological targets.

Part 1: Foundational Physicochemical Alterations Induced by Fluorination

The strategic placement of fluorine atoms on or near an amine moiety directly influences its fundamental chemical properties. These changes are the primary drivers of the enhanced therapeutic profiles often observed in fluorinated pharmaceuticals.

Modulation of Amine Basicity (pKa)

One of the most significant effects of fluorination is the reduction of the basicity of nearby amine groups.[2][4][5] The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which decreases the electron density on the nitrogen atom.[6] This reduced electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the amine's pKa.[6]

This modulation of pKa is a critical tool in drug design. Many drugs contain basic centers to form water-soluble salts for administration. However, high basicity can lead to off-target effects, such as hERG channel inhibition or interactions with CYP450 enzymes.[4] By strategically introducing fluorine, the pKa of an amine can be fine-tuned to optimize its ionization state at physiological pH, enhancing bioavailability and reducing undesirable side effects.[1][3] For instance, the introduction of fluorine at the β-position to an aliphatic amine can decrease the pKa by approximately 1.7 units for each fluorine atom.[7][8]

Table 1: Effect of Fluorination on the pKa of Ethylamine Derivatives

| Compound | pKa | ΔpKa (from Ethylamine) | Reference |

| Ethylamine | >10 | - | [6] |

| β-Fluoroethylamine | ~8.3 | ~ -1.7 | [7] |

| β,β-Difluoroethylamine | ~6.6 | ~ -3.4 | [7] |

| β,β,β-Trifluoroethylamine | 5.7 | ~ -4.3 | [6] |

Note: The pKa values are approximate and can vary based on experimental conditions.

Enhancement of Metabolic Stability

Fluorination is a widely employed strategy to improve the metabolic stability of drug candidates.[1][9] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP).[10] By replacing a metabolically labile hydrogen atom with fluorine, particularly at a site of oxidative metabolism, the molecule's half-life can be extended, leading to improved pharmacokinetic profiles.[1][11]

For example, in the development of the cholesterol absorption inhibitor Ezetimibe, fluorination was used to block sites of metabolic attack, resulting in a more stable and potent compound.[1][10] The introduction of a trifluoromethyl group (-CF3) in the EGFR inhibitor Osimertinib improved its metabolic stability and central nervous system (CNS) penetration.[2]

Diagram 1: Metabolic Blocking by Fluorination

Caption: Fluorine substitution at metabolically active sites can prevent oxidative metabolism.

Impact on Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs can sometimes decrease it.[12][13][14] This tunability allows for the optimization of a drug's ability to cross biological membranes.[2] For instance, the increased lipophilicity imparted by a para-fluorophenyl group can enhance penetration into hydrophobic protein pockets.[14] The trifluoromethyl group in fluoxetine increases its lipophilicity and CNS penetration, which is crucial for its function as a serotonin transporter inhibitor.[2]

Part 2: Mechanisms of Action at the Molecular Level

The physicochemical changes induced by fluorination translate into diverse mechanisms of action at the molecular and cellular levels.

Enhanced Drug-Receptor Interactions

Fluorine's unique electronic properties can lead to stronger and more specific interactions between a fluorinated amine compound and its biological target.[12][13] These interactions can be electrostatic, involving the polarized C-F bond, or can manifest as hydrogen bonds and halogen bonds.[12][13] Although fluorine is a weak hydrogen bond acceptor, in certain contexts, it can form favorable interactions with hydrogen bond donors in a protein's active site.

The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, enabling the fluorinated ligand to bind in a similar orientation as its non-fluorinated counterpart while benefiting from the altered electronic properties.[1][12] This can lead to increased binding affinity and potency.[1]

Diagram 2: Fluorine-Mediated Drug-Receptor Interactions

Caption: Fluorine can enhance binding affinity through various intermolecular forces.

Fluorinated Amines as Enzyme Inhibitors

Fluorinated amines are frequently employed in the design of enzyme inhibitors, including mechanism-based or "suicide" inhibitors.[15][16][17] In these cases, the enzyme processes the fluorinated substrate analog, which then becomes a reactive species that covalently modifies and inactivates the enzyme.[15][16] The electronegativity of fluorine can facilitate the enzymatic reaction that leads to the formation of the reactive intermediate.[18]

A classic example is the use of α-fluorinated ketones as inhibitors of serine proteases.[18] The fluorine atom destabilizes the carbonyl group, making it more susceptible to nucleophilic attack by the active site serine residue, forming a stable hemiacetal that mimics the tetrahedral intermediate of the normal enzymatic reaction.[18]

Bioisosteric Replacement

Fluorinated amines and related motifs are excellent bioisosteres for other functional groups.[19][20] For example, the trifluoroethylamine group can act as a bioisostere for the amide bond.[21][22] This replacement can improve metabolic stability by removing a hydrolytically labile amide linkage while maintaining the ability of the N-H group to act as a hydrogen bond donor.[22]

Part 3: Experimental Protocols for Characterization

The successful development of fluorinated amine compounds relies on robust experimental characterization. The following protocols are foundational for assessing the key properties influenced by fluorination.

Protocol for pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a fluorinated amine compound.

Methodology:

-

Sample Preparation: Prepare a solution of the fluorinated amine compound of known concentration (e.g., 10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the sample solution in a thermostated vessel with a magnetic stirrer. Insert a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Protocol for In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a fluorinated amine compound in the presence of liver microsomes.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), the fluorinated amine compound (at a final concentration of, for example, 1 µM), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

Caption: A typical workflow for assessing the metabolic stability of a compound.

Analytical Methods for Fluorinated Compounds

The analysis of fluorinated compounds often requires specialized techniques. While LC-MS/MS is a workhorse for quantification in biological matrices, other methods can provide valuable information.

-

¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing molecules and can be used to confirm the structure of fluorinated compounds and study their interactions with biological macromolecules.[18]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS can be used for the sensitive determination of total fluorine content in various samples, although it requires specialized methods due to the high ionization potential of fluorine.[23]

Conclusion and Future Perspectives

Fluorinated amine compounds represent a vital class of molecules in drug discovery and development. Their mechanisms of action are rooted in the fundamental physicochemical changes imparted by fluorine, which can be rationally exploited to enhance potency, selectivity, and pharmacokinetic properties.[24] The ability to fine-tune pKa, block metabolic degradation, and modulate drug-receptor interactions ensures that the strategic incorporation of fluorine will remain a key strategy for the design of next-generation therapeutics. As our understanding of the nuanced roles of fluorine in biological systems continues to grow, so too will our ability to design safer and more effective medicines.

References

- Poitout, L., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Poitout, L., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.

- Unknown. (1976). The Effect of Aliphatic Fluorine on Amine Drugs.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.

- Unknown. (n.d.).

- Poitout, L., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Semantic Scholar.

- Unknown. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Unknown. (n.d.).

- Unknown. (2022).

- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pre-proof.

- Unknown. (2023). Tuning basicity. Cambridge MedChem Consulting.

- Unknown. (2020).

- Unknown. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.

- Unknown. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.

- Unknown. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.

- Unknown. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry.

- Unknown. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science.

- Unknown. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.

- Unknown. (n.d.). 7. ANALYTICAL METHODS.

- Unknown. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.

- Unknown. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF.

- Unknown. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- Unknown. (2025). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Request PDF.

- Unknown. (2012). Application of Bioisosteres in Drug Design. SlideShare.

- Unknown. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. Europe PMC.

- Unknown. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Unknown. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central.

- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. OUCI.

- Unknown. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ChemRxiv.

- Unknown. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Unknown. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF.

- Unknown. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central.

- Unknown. (2021).

- Unknown. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange.

- Unknown. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Unknown. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society Journals.

- Unknown. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI.

- Unknown. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- Unknown. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 23. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Evaluation of Furan Ring Bioisosteres in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic and steric properties.[1][2] However, its susceptibility to oxidative metabolism can lead to the formation of reactive metabolites, raising concerns about potential hepatotoxicity and carcinogenesis.[1][3][4] This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to identify and evaluate bioisosteric replacements for the furan ring. By leveraging these in silico techniques, medicinal chemists can rationally design novel drug candidates with improved metabolic stability, reduced toxicity, and enhanced pharmacokinetic profiles, thereby accelerating the drug discovery pipeline.

Introduction: The Furan Moiety and the Imperative for Bioisosteric Replacement